![molecular formula C20H19FN4O4 B12470974 Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B12470974.png)
Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Finafloxacin is a fluoroquinolone antibiotic that has been developed to treat bacterial infections, particularly those associated with acidic environments.
準備方法
Synthetic Routes and Reaction Conditions
Finafloxacin is synthesized through a series of chemical reactions involving the introduction of various functional groups to a quinolone core structure. The synthesis typically involves the following steps:
Formation of the quinolone core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-ketoester.
Introduction of the cyano group: A cyano group is introduced at the 8-position of the quinolone core through a nucleophilic substitution reaction.
Cyclopropyl group addition: A cyclopropyl group is added at the 1-position through a Friedel-Crafts alkylation reaction.
Fluorination: A fluorine atom is introduced at the 6-position through an electrophilic fluorination reaction.
Formation of the oxazinyl ring: The oxazinyl ring is formed through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of finafloxacin involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Finafloxacin undergoes various chemical reactions, including:
Oxidation: Finafloxacin can undergo oxidation reactions, particularly at the quinolone core.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products
Oxidation: Oxidation of finafloxacin can lead to the formation of quinolone N-oxide derivatives.
Reduction: Reduction of the cyano group results in the formation of aminomethyl derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
科学的研究の応用
Finafloxacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of fluoroquinolones and their derivatives.
Biology: Investigated for its antibacterial activity against various bacterial strains, including those resistant to other antibiotics.
Medicine: Used in clinical trials to evaluate its efficacy in treating bacterial infections, particularly those in acidic environments such as urinary tract infections and Helicobacter pylori infections.
Industry: Employed in the development of new antibacterial agents and formulations
作用機序
Finafloxacin exerts its antibacterial effects by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, finafloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .
類似化合物との比較
Finafloxacin belongs to the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and levofloxacin. Compared to these compounds, finafloxacin has several unique features:
Enhanced activity in acidic environments: Finafloxacin exhibits optimal antibacterial activity at slightly acidic pH levels (5.0-6.0), making it particularly effective in treating infections in acidic environments such as the urinary tract and stomach
Broad-spectrum activity: Finafloxacin has a broad antibacterial spectrum, including activity against fluoroquinolone-resistant strains.
Zwitterionic structure: The zwitterionic chemical structure of finafloxacin contributes to its unique pharmacokinetic properties and enhanced antibacterial activity.
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone with broad-spectrum activity but reduced efficacy in acidic environments.
Moxifloxacin: Another fluoroquinolone with enhanced activity against gram-positive bacteria but less effective in acidic conditions.
Levofloxacin: Known for its broad-spectrum activity and use in respiratory and urinary tract infections
Finafloxacin’s unique properties make it a valuable addition to the fluoroquinolone class of antibiotics, offering advantages in treating infections in challenging environments.
特性
IUPAC Name |
7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMHQCNFKNMJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
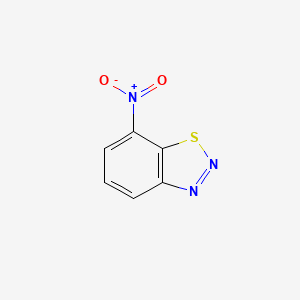
![2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B12470902.png)
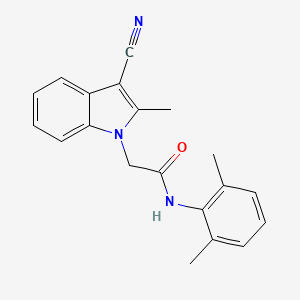
![N-benzyl-N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazol-5-yl]methyl}ethanesulfonamide](/img/structure/B12470920.png)
![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12470921.png)
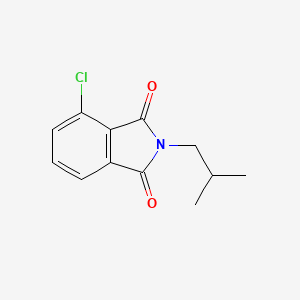
![2-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B12470927.png)
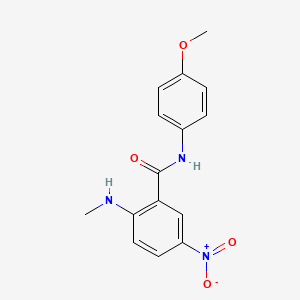
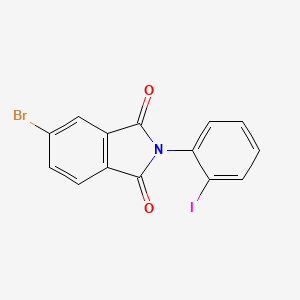
![4-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12470939.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B12470943.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12470967.png)
-(4-methylphenyl)diazenyl]phenyl}amino)methylidene]carbamate (non-preferred name)](/img/structure/B12470975.png)
![(1S,2S,4S,8S,9S,11S,12R,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B12470981.png)
